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Introduction

Zantrelisib (designated AC-161) is a novel, orally bioavailable small molecule inhibitor targeting
the p110a isoform of phosphoinositide 3-kinase (PI13K). The PISBK/AKT/mTOR signaling
pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant
activation is a frequent event in a variety of human cancers. By selectively inhibiting PI3Ka,
Zantrelisib represents a targeted therapeutic strategy to disrupt this oncogenic signaling
cascade, thereby inducing tumor cell apoptosis and inhibiting tumor growth. This document
provides a comprehensive overview of the preclinical pharmacokinetics (PK) and
pharmacodynamics (PD) of Zantrelisib, detailing its absorption, distribution, metabolism, and
excretion (ADME) properties, as well as its mechanism of action and dose-response
relationships.

Pharmacokinetics

The pharmacokinetic profile of Zantrelisib has been characterized in multiple preclinical species
to determine its viability as an orally administered therapeutic agent. The following tables
summarize key PK parameters determined in mouse, rat, and dog models.

Table 1: Single-Dose Pharmacokinetic Parameters of Zantrelisib in Preclinical Species
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Parameter

Mouse (10 mgl/kg,
PO)

Rat (10 mg/kg, PO)

Dog (5 mglkg, PO)

Cmax (ng/mL) 1250 + 210 980 + 150 1550 + 320
Tmax (h) 1.0 2.0 2.0

AUCO-inf (ng-h/mL) 7500 + 1100 8200 + 1300 18500 * 2500
t1/2 (h) 45+0.8 6.2+1.1 8.1+15
Bioavailability (%) 45 55 70

CL/F (mL/min/kg) 22.2 20.3 4.5

Vd/F (L/kg) 8.5 10.8 3.1

Data are presented as mean + standard deviation.

Table 2: In Vitro ADME Profile of Zantrelisib

Parameter

Value

Plasma Protein Binding (%)

98.5 (Human), 97.2 (Mouse)

Blood-to-Plasma Ratio

0.95

CYP450 Inhibition (IC50, pM)

>10 (for 1A2, 2C9, 2C19, 2D6, 3A4)

CYP450 Induction

No significant induction observed

Metabolic Stability (t1/2, min)

>60 (Human liver microsomes)

Primary Metabolizing Enzymes

CYP3A4 (minor), Aldehyde Oxidase

Caco-2 Permeability (Papp, A-B)

15x 10-%cm/s

Efflux Ratio (B—~A/A—B)

1.2

Pharmacodynamics

The pharmacodynamic effects of Zantrelisib were evaluated through a series of in vitro and in

vivo studies to confirm its mechanism of action and to establish a dose-response relationship.

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 3: In Vitro Potency and Cellular Activity of Zantrelisib

Assay

Cell Line | Target

IC50 | EC50 (nM)

Recombinant PI13Ka

Biochemical Kinase Assay 0.8+0.2
(p110a/p85a)

Recombinant PI3K[
150 + 25

(p110p/p85a)

Recombinant PI3Kd
220+ 40

(p1104/p850a)

Recombinant PI3Ky (p110y) 350 £ 55

Target Engagement (p-AKT) MCF-7 (Breast Cancer) 55+1.2

) ] MCF-7 (Breast Cancer,
Cell Proliferation (72h) 8015

PIK3CA mutant)

HCT116 (Colon Cancer,

125+2.1
PIK3CA mutant)
PC-3 (Prostate Cancer, PTEN

25.0+4.5
null)
U87-MG (Glioblastoma, PTEN

18.0+3.3

null)

Data are presented as mean + standard deviation.

Signaling Pathway

Zantrelisib exerts its anticancer effects by inhibiting the PIBK/AKT/mTOR signaling pathway,

which is a key driver of cell growth, proliferation, and survival.
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Caption: Zantrelisib inhibits PI3Ka, blocking the conversion of PIP2 to PIP3 and downstream
signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.
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In Vitro Kinase Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of Zantrelisib
against PI3K isoforms.

o Materials: Recombinant human PI3K isoforms, ATP, PIP2 substrate, ADP-Glo™ Kinase

Assay Kkit.
e Procedure:
1. A serial dilution of Zantrelisib (0.1 nM to 100 uM) is prepared in DMSO.

2. The kinase reaction is initiated by adding the PI3K enzyme to a mixture of Zantrelisib,
PIP2 substrate, and ATP in a reaction buffer.

3. The reaction is incubated for 60 minutes at room temperature.

4. The amount of ADP produced is quantified using the ADP-Glo™ reagent according to the
manufacturer's protocol.

5. Luminescence is measured, and the data are normalized to control wells (0% and 100%
inhibition).

6. IC50 values are calculated using a four-parameter logistic curve fit.

Cellular p-AKT Inhibition Assay

o Objective: To measure the potency of Zantrelisib in inhibiting PI3K signaling in a cellular
context.

o Materials: MCF-7 cells, cell culture medium, Zantrelisib, lysis buffer, anti-p-AKT (Ser473) and
anti-total-AKT antibodies, ELISA kit.

e Procedure:
1. MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

2. Cells are serum-starved for 24 hours.
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3. Cells are pre-treated with a serial dilution of Zantrelisib for 2 hours.
4. Signaling is stimulated with IGF-1 for 15 minutes.

5. Cells are lysed, and the levels of p-AKT (Ser473) and total AKT are quantified using a
sandwich ELISA.

6. The p-AKT signal is normalized to the total AKT signal.

7. EC50 values are determined by non-linear regression analysis.

In Vivo Tumor Xenograft Study Workflow

The following diagram illustrates the workflow for evaluating the in vivo efficacy of Zantrelisib in
a mouse xenograft model.
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Caption: Workflow for assessing the in vivo efficacy of Zantrelisib in a tumor xenograft model.
» Objective: To assess the anti-tumor activity of Zantrelisib in an in vivo setting.
e Model: Female athymic nude mice are implanted subcutaneously with MCF-7 tumor cells.
e Procedure:

1. When tumors reach an average volume of 150-200 mm3, mice are randomized into
treatment groups (e.g., vehicle control, Zantrelisib at 10, 30, and 100 mg/kg).

2. Zantrelisib is administered orally once daily for 21 days.

3. Tumor volume and body weight are measured twice weekly.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15137366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. At the end of the study, tumors are excised for pharmacodynamic biomarker analysis (e.g.,
p-AKT levels by immunohistochemistry).

5. Efficacy is evaluated based on tumor growth inhibition (TGI).
Conclusion

Zantrelisib (AC-161) demonstrates a promising preclinical profile as a potent and selective
inhibitor of PI3Ka. Its favorable pharmacokinetic properties, including good oral bioavailability
and a clean in vitro ADME profile, support its development as a clinical candidate. The
pharmacodynamic data confirm its on-target activity, leading to the inhibition of the
PISK/AKT/mTOR pathway and subsequent anti-proliferative effects in cancer cell lines with
relevant genetic alterations. The in vivo efficacy observed in xenograft models further validates
its potential as a targeted anticancer agent. Further clinical investigation is warranted to
determine the safety and efficacy of Zantrelisib in patients with PIK3CA-mutant solid tumors.

 To cite this document: BenchChem. [Zantrelisib (AC-161): A Comprehensive Technical Guide
on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15137366#pharmacokinetics-and-
pharmacodynamics-of-anticancer-agent-161]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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